4-(4'-Carboxyphenyl)piperidine
Overview
Description
4-(4'-Carboxyphenyl)piperidine is a chemical compound that features a piperidine ring attached to a benzoic acid moiety. This compound is known for its utility in various scientific and industrial applications, particularly in the development of pharmaceuticals and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4'-Carboxyphenyl)piperidine typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine is reacted with 4-chlorobenzoic acid under basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4'-Carboxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products Formed
Oxidation: Formation of 4-(Piperidin-4-yl)benzaldehyde or this compound derivatives.
Reduction: Formation of 4-(Piperidin-4-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(4'-Carboxyphenyl)piperidine has a wide range of applications in scientific research:
Biology: Employed in the study of protein-ligand interactions and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(4'-Carboxyphenyl)piperidine largely depends on its application. In the context of PROTACs, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for protein homeostasis and regulation .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine: Similar in structure but with a benzoyl group instead of a benzoic acid moiety.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains an isoxazole ring, offering different chemical properties and biological activities.
Uniqueness
4-(4'-Carboxyphenyl)piperidine is unique due to its combination of a piperidine ring and a benzoic acid moiety, which provides a versatile scaffold for various chemical modifications and applications. Its role as a semi-flexible linker in PROTAC development highlights its importance in modern medicinal chemistry .
Properties
IUPAC Name |
4-piperidin-4-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCLOVOOEKUJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196204-01-0 | |
Record name | 196204-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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